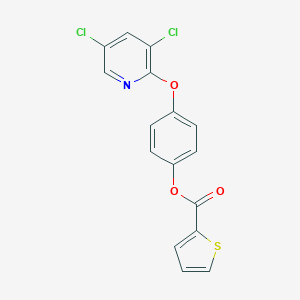
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a derivative of thiophene, a heterocyclic compound that contains a five-membered sulfur-containing ring. DCP-LA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to modulate the activity of various neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit various biochemical and physiological effects. It has been found to increase the production of BDNF, which promotes the growth and survival of neurons. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to modulate the activity of various neurotransmitters, including dopamine and glutamate. Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has also been found to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in lab experiments is that it exhibits neuroprotective properties, making it a potential candidate for the treatment of neurological disorders. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester. One direction is to further investigate its mechanism of action, which may help to optimize its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in animal and human studies. Finally, research is needed to investigate the potential of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester as a treatment for other diseases, such as cancer and diabetes.
Synthesemethoden
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester can be synthesized using a multi-step process that involves the reaction of 3,5-dichloropyridine-2-ol with thiophene-2-carboxylic acid, followed by the esterification of the resulting product with 4-hydroxyphenylacetic acid. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C16H9Cl2NO3S |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-8-13(18)15(19-9-10)21-11-3-5-12(6-4-11)22-16(20)14-2-1-7-23-14/h1-9H |
InChI-Schlüssel |
KLSHNQWNFAHPDR-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Kanonische SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)





